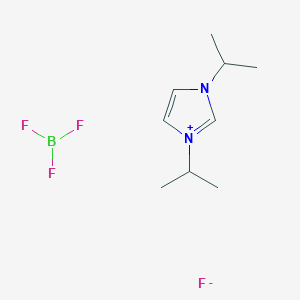

1,3-Diisopropylimidazolium tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Diisopropylimidazolium tetrafluoroborate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a trifluoroborane fluoride anion, which imparts unique properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropylimidazolium tetrafluoroborate typically involves the reaction of 1,3-Di(propan-2-yl)imidazole with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the reactants and products. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

化学反应分析

Types of Reactions

1,3-Diisopropylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolium-based oxidants, which are useful in organic synthesis.

Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane fluoride anion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used. The reactions are often conducted in aprotic solvents under mild conditions.

Major Products Formed

Oxidation: Imidazolium-based oxidants.

Reduction: Imidazole derivatives.

Substitution: Various substituted imidazolium salts.

科学研究应用

Electrochemical Applications

1. Electrolytes in Energy Storage Devices

DPIIm BF4 is utilized as an electrolyte in batteries and supercapacitors. Its ionic conductivity and thermal stability make it suitable for enhancing energy storage capabilities. Research indicates that ionic liquids like DPIIm BF4 can significantly improve the performance of lithium-ion batteries by providing better ionic transport and stability at elevated temperatures .

2. Fuel Cells

In fuel cell technology, DPIIm BF4 has been explored for its potential to replace traditional liquid electrolytes. Its low volatility and high ionic conductivity enable efficient proton transfer, which is crucial for fuel cell performance .

Catalytic Applications

1. Green Chemistry

DPIIm BF4 serves as a solvent and catalyst in various organic reactions, promoting environmentally friendly processes. Its ability to dissolve a wide range of organic compounds allows it to facilitate reactions such as alkylation, acylation, and polymerization with minimal environmental impact .

2. Synthesis of Nanomaterials

The compound has been employed in the synthesis of nanomaterials, particularly metal nanoparticles. Its role as a stabilizing agent helps control the size and distribution of nanoparticles during synthesis, which is critical for applications in electronics and catalysis .

Material Science Applications

1. Polymer Electrolytes

DPIIm BF4 is being investigated for use in polymer electrolyte membranes (PEMs) for solid-state batteries. The ionic liquid enhances the ion conductivity of the polymer matrix, leading to improved battery performance .

2. Coatings and Films

Due to its unique properties, DPIIm BF4 is also used in the development of advanced coatings and films with tailored properties for specific applications, such as anti-corrosion or barrier films .

Biotechnology Applications

1. Extraction Processes

In biotechnology, DPIIm BF4 has been used in extraction processes to isolate biomolecules from complex mixtures. Its tunable solubility characteristics allow selective extraction of valuable compounds while minimizing the co-extraction of unwanted materials .

2. Enzyme Stabilization

Research indicates that DPIIm BF4 can stabilize enzymes during various biochemical reactions, enhancing their activity and lifespan. This property is particularly useful in biocatalysis where enzyme efficiency is paramount .

Case Studies

作用机制

The mechanism of action of 1,3-Diisopropylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets. The trifluoroborane fluoride anion can form strong hydrogen bonds with other molecules, enhancing the compound’s reactivity. The imidazolium cation can participate in π-π interactions and coordinate with metal ions, making it a versatile ligand in coordination chemistry.

相似化合物的比较

Similar Compounds

- 1,3-Di(propan-2-yl)imidazolium tetrafluoroborate

- 1,3-Di(propan-2-yl)imidazolium hexafluorophosphate

- 1,3-Di(propan-2-yl)imidazolium chloride

Uniqueness

1,3-Diisopropylimidazolium tetrafluoroborate is unique due to the presence of the trifluoroborane fluoride anion, which imparts distinct chemical properties. This anion enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar imidazolium salts.

生物活性

1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) is a compound that has garnered attention for its significant biological activity, particularly in the context of liver health and extracellular matrix (ECM) remodeling. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and research findings related to its therapeutic potential.

DPIM acts primarily as a catalyst in various biochemical reactions. It interacts with enzymes and proteins, influencing specific biochemical pathways. Notably, it has been shown to interact with matrix metalloproteinases (MMPs), which are crucial for ECM remodeling. The compound's ability to modulate these interactions highlights its potential in treating conditions characterized by ECM dysregulation, such as fibrosis.

Cellular Effects

The biological activity of DPIM extends to its effects on cellular processes:

- Inflammation Reduction : DPIM has demonstrated the ability to reduce inflammation in hepatic cells by downregulating the expression of monocyte chemoattractant protein-1 (MCP-1) .

- Fibrosis Attenuation : The compound enhances MMP-mediated ECM remodeling, leading to decreased collagen deposition and fibrosis in liver tissues .

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which are vital for maintaining cellular homeostasis and function .

Molecular Mechanism

The molecular mechanisms through which DPIM exerts its effects involve several key actions:

- Targeting ECM Proteins : DPIM primarily targets ECM proteins in the liver, facilitating their degradation and remodeling .

- Inhibition of MCP-1 : By inhibiting MCP-1 expression, DPIM reduces inflammatory responses that contribute to fibrosis .

- MMP Activation : The compound activates MMPs, specifically MMP-2 and MMP-9, which play critical roles in the breakdown of ECM components .

Case Studies

- Hepatic Fibrosis Model : In a study involving thioacetamide-induced hepatic fibrosis in mice, DPIM was administered at varying doses. Results indicated that higher doses significantly reduced liver fibrosis markers compared to controls. Histological analysis showed decreased collagen deposition in treated animals .

- Inflammatory Response Assessment : Another study evaluated the effects of DPIM on inflammatory markers in liver tissues. The administration of DPIM resulted in a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .

Dosage Effects

The therapeutic effects of DPIM are dose-dependent. Higher concentrations have been associated with more pronounced anti-inflammatory and anti-fibrotic outcomes, while excessive doses may lead to toxicity .

Data Summary

| Parameter | Control Group | DPIM Treatment Group | Comments |

|---|---|---|---|

| MCP-1 Expression | High | Low | Significant reduction observed |

| Collagen Deposition (Histology) | Moderate | Minimal | Clear reduction in fibrosis |

| MMP Activity (MMP-2 & MMP-9) | Baseline | Increased | Enhanced ECM remodeling |

| Inflammatory Cytokines | Elevated | Decreased | Shift towards anti-inflammatory |

属性

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;trifluoroborane;fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF3.FH/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4;/h5-9H,1-4H3;;1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGGAIJCVPUKHQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C.[F-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。